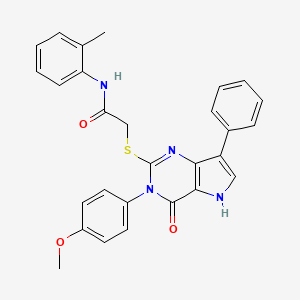

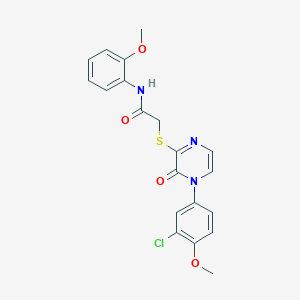

![molecular formula C18H17FN2OS2 B2989430 1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea CAS No. 2034497-09-9](/img/structure/B2989430.png)

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

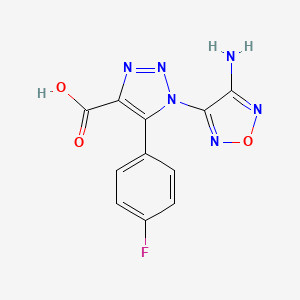

1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea, also known as BFU-090, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Cocondensation Reactions and Polymer Synthesis Compounds containing urea functionalities have been investigated for their reactivity and potential in forming cocondensation products with methylolphenols under acidic conditions. Such reactions are critical in synthesizing alternative copolymers, which could have applications in material science and engineering. The study by Tomita and Hse (1992) highlights the potential of urea in synthesizing polymers with unique properties through cocondensation with methylolphenols, suggesting a broader applicability of urea derivatives in polymer chemistry Cocondensation of urea with methylolphenols in acidic conditions.

π-Hole Tetrel Bonding Interactions Research into the π-hole tetrel bonding interactions of ethyl 2-triazolyl-2-oxoacetate derivatives, as reported by Ahmed et al. (2020), provides insights into the molecular interactions and structural analysis of compounds containing benzyl and ethyl groups. Such studies are essential for understanding the molecular basis of interactions that could influence the development of new materials or drugs Relevant π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives.

Spectroscopic and Structural Characterization The synthesis and characterization of compounds with benzyl and ethyl groups, like the thiazole-4-carboxylate derivatives investigated by Haroon et al. (2019), are critical in advancing the understanding of their chemical properties and potential applications. Such compounds have been studied for their nonlinear optical (NLO) properties and frontier molecular orbitals, indicating their significance in technological applications Synthesis, spectroscopic, SC-XRD characterizations and DFT based studies of ethyl2-(substituted-(2-benzylidenehydrazinyl))thiazole-4-carboxylate derivatives.

Cyclodextrin Complexation and Molecular Devices The complexation of stilbene derivatives with cyclodextrins, as explored by Lock et al. (2004), showcases the potential of urea-linked molecules in forming molecular devices and self-assembling structures. This research underlines the utility of such compounds in developing advanced materials with specific photoresponsive properties Cyclodextrin Complexation of the Stilbene 4-(2-(4-Tert-butylphenyl)ethen-1-yl)- benzoate and the Self-assembly of Molecular Devices.

properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2OS2/c19-15-3-1-13(2-4-15)11-21-18(22)20-9-7-16-5-6-17(24-16)14-8-10-23-12-14/h1-6,8,10,12H,7,9,11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISUGZCZCHSMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)NCCC2=CC=C(S2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(R)-3,3'-Bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/no-structure.png)

![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)